molecular formula C11H7N B1363800 3-Ethynylquinoline CAS No. 78593-40-5

3-Ethynylquinoline

Cat. No. B1363800
CAS RN: 78593-40-5
M. Wt: 153.18 g/mol
InChI Key: ASBDHAOKWPWQMZ-UHFFFAOYSA-N
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Description

3-Ethynylquinoline is a chemical compound with the molecular formula C11H7N . It is used for research and development purposes .


Synthesis Analysis

The synthesis of quinoline derivatives, such as 3-Ethynylquinoline, often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . The reaction mechanisms, conditions, and yields of the target products have been discussed in various studies .


Molecular Structure Analysis

The molecular structure of 3-Ethynylquinoline consists of a quinoline core with an ethynyl group attached at the 3-position . The average mass of the molecule is 153.180 Da, and the monoisotopic mass is 153.057846 Da .


Physical And Chemical Properties Analysis

3-Ethynylquinoline is a powder at room temperature . It has a melting point of 78-81°C . The molecular weight of 3-Ethynylquinoline is 153.18 .

Scientific Research Applications

1. Chemical Reactions and Properties

3-Ethynylquinoline has been studied for its chemical reactions and properties. In one study, it underwent a Sonogashira-Hagihara reaction with methyl bromobenzoates, leading to the formation of mesomeric betaines and other derivatives, showcasing its reactivity and potential in organic synthesis (Schmidt et al., 2016).

2. Role in Drug Mechanisms

Research has explored the role of compounds structurally related to 3-Ethynylquinoline in drug mechanisms. For instance, Ecteinascidin-743, a tetrahydroisoquinoline alkaloid, exhibits potent anticancer activity by binding DNA and interfering with transcription factors (Minuzzo et al., 2000).

3. Development of Inhibitors

Studies have investigated derivatives of 3-Ethynylquinoline for the development of enzyme inhibitors. For example, certain quinolinone derivatives have shown potential as inhibitors for aldosterone synthase, a target for treating conditions like hyperaldosteronism (Lucas et al., 2011).

4. Antitumor Activity

The antitumor properties of compounds related to 3-Ethynylquinoline, such as Ecteinascidin-743, have been a focus of research. This compound, isolated from a marine tunicate, shows strong antitumor activity and has unique interactions with DNA (Erba et al., 2001).

5. Synthesis and Characterization

Research has been conducted on the synthesis and characterization of 3-Ethynylquinoline derivatives. For instance, studies on palladium complex formation with quinolinium-3-acetylides have provided insights into the structural and chemical properties of these compounds (Smeyanov et al., 2015).

6. Antimicrobial Activity

Compounds structurally related to 3-Ethynylquinoline have been evaluated for their antimicrobial properties. For example, certain quinoline derivatives have demonstrated significant activity against various bacteria (Koga et al., 1980).

Safety And Hazards

3-Ethynylquinoline is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

3-ethynylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N/c1-2-9-7-10-5-3-4-6-11(10)12-8-9/h1,3-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBDHAOKWPWQMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=CC=CC=C2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20365729
Record name 3-ethynylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethynylquinoline

CAS RN

78593-40-5
Record name 3-ethynylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethynylquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
JG Rodríguez, A Lafuente… - Journal of Polymer …, 2004 - Wiley Online Library
… of poly(3-ethynylquinoline) by IR … 3-ethynylquinoline) obtained under different reaction conditions showed identical IR and NMR spectral data. The IR spectrum of poly(3-ethynylquinoline…
Number of citations: 3 onlinelibrary.wiley.com
JG Rodríguez, C de los Rios, A Lafuente - Tetrahedron, 2005 - Elsevier
… Coupling reaction between 3-bromoquinoline and 3-ethynylquinoline (12) The coupling between 3-bromoquinoline and 3-ethynylquinoline (12), catalyzed by the palladium–copper …
Number of citations: 44 www.sciencedirect.com
A Smeyanov, JC Namyslo, E Hübner, M Nieger… - Tetrahedron, 2015 - Elsevier
… Several palladium allenylidene complexes of open-chain acetylides are known.46, 47 We started this investigation by reaction of 3-ethynylquinoline 11 with bis(triphenylphosphine) …
Number of citations: 5 www.sciencedirect.com
A Smeyanov, J Adams, EG Hübner, A Schmidt - Tetrahedron, 2017 - Elsevier
… The target molecules were prepared in four steps starting from 3-ethynylquinoline 5 and the corresponding bromothiophenes 6a,b. First, the starting material 5 was subjected to a …
Number of citations: 9 www.sciencedirect.com
A Schmidt, S Batsyts, A Smeyanov… - The Journal of …, 2016 - ACS Publications
… Deprotection without prior isolation gave 3-ethynylquinoline (4) in 91% yield by a method developed by us previously. (28) This method employs potassium hydroxide and potassium …
Number of citations: 16 pubs.acs.org
HAB Johansson, H Zettergren, AIS Holm… - The Journal of …, 2011 - pubs.aip.org
… For the acridine cation our calculated pathway for the loss of C 2 H 2 leads to the 3-ethynylquinoline cation, and the loss of HCN leads to the biphenylene cation. Isomerization plays an …
Number of citations: 32 pubs.aip.org
J Li, X Xu, Z Luo, Z Yao, J Yang… - Advanced Synthesis …, 2022 - Wiley Online Library
… We also attempted the annulation of 1 a with 3-ethynylquinoline (2 x), but no reaction occurred. In the case of electron-rich prop-2-yn-1-yl 4-methoxybenzoate (2 y), the reaction failed …
Number of citations: 7 onlinelibrary.wiley.com
R He, Y Liu, Y Feng, L Chen, Y Huang, F Xie… - Organic Letters, 2022 - ACS Publications
… utilization of 3-ethynylpyridine and 3-ethynylquinoline derivatives as starting materials to synthesize … and 3-ethynylquinoline in an efficient C–H functionalization process (Scheme 1b). …
Number of citations: 8 pubs.acs.org
EPA Talbot, M Richardson… - Advanced synthesis & …, 2014 - Wiley Online Library
… Further heteroatom density was tolerated, with 3-ethynylthiophene affording the desired product 9 in good yield whereas the reaction of 3-ethynylpyridine and 3-ethynylquinoline …
Number of citations: 70 onlinelibrary.wiley.com
P Zhao, XX Yu, Y Zhou, C Huang, YD Wu… - Chemical …, 2020 - pubs.rsc.org
The first synthesis of eight-membered N-containing heterocycles by oxidative bicyclization/ring extension of arylacetylenes and aryl amines has been achieved. This protocol uses …
Number of citations: 16 pubs.rsc.org

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